molecular formula C11H11NO2 B11907350 6-Amino-3,4-dihydronaphthalene-1-carboxylic acid CAS No. 99842-84-9

6-Amino-3,4-dihydronaphthalene-1-carboxylic acid

Cat. No.: B11907350
CAS No.: 99842-84-9
M. Wt: 189.21 g/mol
InChI Key: PDNQAGPBWLKSBF-UHFFFAOYSA-N
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Description

6-Amino-3,4-dihydronaphthalene-1-carboxylic acid is a chemical compound with the molecular formula C11H13NO2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3,4-dihydronaphthalene-1-carboxylic acid typically involves the dearomatisation of naphthalene derivatives by the nucleophilic addition of certain organometallic reagents . One common method includes the use of Lewis acids to facilitate the reaction. For example, the nucleophilic addition of organometallic reagents to naphthalene derivatives can be carried out under standard reaction conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

6-Amino-3,4-dihydronaphthalene-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce dihydronaphthalene derivatives .

Mechanism of Action

The mechanism of action of 6-Amino-3,4-dihydronaphthalene-1-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, it can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-3,4-dihydronaphthalene-1-carboxylic acid is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and materials science .

Properties

CAS No.

99842-84-9

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

6-amino-3,4-dihydronaphthalene-1-carboxylic acid

InChI

InChI=1S/C11H11NO2/c12-8-4-5-9-7(6-8)2-1-3-10(9)11(13)14/h3-6H,1-2,12H2,(H,13,14)

InChI Key

PDNQAGPBWLKSBF-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)N)C(=C1)C(=O)O

Origin of Product

United States

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